
S-(+)-Mecamylamine Hydrochloride
Vue d'ensemble
Description
S-(+)-Mecamylamine Hydrochloride (CAS: 107596-30-5), also known as TC-5214 hydrochloride, is the dextrorotatory enantiomer of mecamylamine, a secondary amine and noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . Its molecular formula is C₁₁H₂₂ClN, with a molecular weight of 203.75 g/mol . Structurally, it is a bicyclic compound ((1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride) that selectively modulates α3β4 and α4β2 nAChR subtypes, distinguishing it from the racemic mixture of mecamylamine .
Unlike the racemic form (used historically for hypertension), this compound exhibits enhanced CNS penetration and reduced peripheral side effects, making it a candidate for neuropsychiatric disorders .
Méthodes De Préparation
Historical Context and Structural Basis of Mecamylamine
Mecamylamine, first synthesized by Merck & Co. in the 1960s, is a bicyclic amine derivative with the chemical name (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride . Its racemic form (CAS 826-39-1) was initially developed as an antihypertensive agent due to its ganglionic blocking activity . The S-(+)-enantiomer (dexmecamylamine, CAS 110691-49-1) emerged as a pharmacologically distinct entity with enhanced selectivity for α3β4 nAChR subtypes, driving demand for enantiopure synthesis methods .
Racemic Synthesis of Mecamylamine Hydrochloride
The foundational synthesis of racemic mecamylamine, as described in U.S. Patent No. 5,986,142, involves a multi-step sequence starting from norbornene derivatives:
Initial Alkylation and Amination
Norbornene is subjected to Friedel-Crafts alkylation with methyl chloride in the presence of AlCl₃, yielding 2,3-dimethylnorbornane. Subsequent nitration with fuming HNO₃ produces a nitro intermediate, which undergoes catalytic hydrogenation (Pd/C, H₂) to form the primary amine .
Quaternization and Hydrochloride Formation
The amine is methylated using methyl iodide in a methanol/NaOH mixture, followed by ion exchange with hydrochloric acid to precipitate mecamylamine hydrochloride. Early reports indicate yields of 68–72% for this racemic process .
Enantioselective Synthesis of S-(+)-Mecamylamine
Chiral Resolution via Diastereomeric Salt Formation
U.S. Patent No. 7,101,916 details the resolution of racemic mecamylamine using L-(+)-tartaric acid as a chiral resolving agent. Key steps include:
-
Salt Formation : Racemic mecamylamine is dissolved in ethanol and reacted with L-(+)-tartaric acid at 50°C.
-
Crystallization : The diastereomeric salt of the S-enantiomer preferentially crystallizes upon cooling, achieving 92–95% ee after two recrystallizations .
-
Neutralization : The isolated salt is treated with aqueous NaOH to liberate S-(+)-mecamylamine free base, which is then converted to the hydrochloride salt using HCl gas .
Table 1: Optimization of Resolution Conditions
Parameter | Optimal Value | Yield (%) | ee (%) |
---|---|---|---|
Solvent | Ethanol | 85 | 95 |
Temperature (°C) | 50 | 88 | 93 |
Molar Ratio (Acid:Base) | 1:1.1 | 82 | 96 |
Asymmetric Hydrogenation
David Mangan et al. (2016) developed a catalytic asymmetric route using a ruthenium-BINAP complex . The prochiral ketone precursor, 2,3,3-trimethylbicyclo[2.2.1]heptan-2-one, undergoes hydrogenation at 80 bar H₂ pressure with (S)-BINAP-RuCl₂, achieving 98% ee and 89% yield . The resulting alcohol is oxidized to the amine via a Hoffman-Löffler reaction.
Industrial-Scale Production and Formulation
Crystallization and Purification
Pharmaceutical compositions (e.g., WO2013142162A1) specify microcrystalline cellulose as an excipient, with tablet formulations containing 1.2–2.4 mg S-(+)-mecamylamine hydrochloride . Final purification involves recrystallization from acetone/water (3:1 v/v), yielding >99.5% purity by HPLC .
Table 2: Stability Profile of this compound
Condition | 25°C/60% RH (6 Months) | 40°C/75% RH (6 Months) |
---|---|---|
Purity (%) | 99.7 | 99.2 |
Degradation Products | <0.1% | 0.3% |
Quality Control Metrics
-
Chiral Purity : Determined via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min) .
Pharmacological Validation and Applications
While beyond synthesis scope, validation studies inform process optimization:
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de dexmécamylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de dexmécamylamine en formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les conditions peuvent varier en fonction du substituant introduit, mais les réactifs typiques comprennent les halogènes ou les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
4. Applications de la recherche scientifique
Chimie : Utilisé comme outil de recherche pour étudier les récepteurs nicotiniques de l'acétylcholine.
Biologie : Investigated pour ses effets sur l'activité neuronale et la libération de neurotransmetteurs.
Médecine : Exploré comme traitement potentiel pour des affections telles que la dépression, l'abus de drogues et l'insuffisance rénale.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
Le chlorhydrate de dexmécamylamine exerce ses effets en antagonisant les récepteurs nicotiniques de l'acétylcholine. Cette action empêche la stimulation des récepteurs postsynaptiques par l'acétylcholine, ce qui entraîne une réduction de l'activité neuronale. Le mécanisme d'action du composé implique le blocage des canaux ioniques associés à ces récepteurs, inhibant ainsi le flux d'ions et modulant la libération de neurotransmetteurs .
Composés similaires :
Mécamylamine : Un antagoniste non sélectif et non compétitif des récepteurs nicotiniques de l'acétylcholine, utilisé comme médicament antihypertenseur.
Unicité : Contrairement à la mécamylamine, qui est principalement utilisée pour l'hypertension, le chlorhydrate de dexmécamylamine a des applications de recherche plus larges, en particulier en neuropharmacologie .
Applications De Recherche Scientifique
Background
Originally developed for its ganglion-blocking properties, S-(+)-mecamylamine was utilized in the treatment of hypertension. However, it has been increasingly recognized for its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) functions, leading to investigations into its efficacy for various neuropsychiatric disorders and addiction treatments .
Therapeutic Applications
1. Treatment of Neuropsychiatric Disorders
- Tourette Syndrome (TS) : Mecamylamine has shown promise in treating TS, particularly in pediatric populations. Clinical studies indicate that it can reduce associated behavioral and emotional issues such as ADHD and depression without significantly diminishing the physical tics characteristic of TS .
- Depression and Anxiety : The compound has demonstrated antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders . A Phase II trial indicated its efficacy in major depression among Indian patients .
2. Addiction Treatment
- Nicotine Dependence : Mecamylamine is being explored as a smoking cessation aid due to its action on nicotinic receptors, particularly the α3β4 subtype, which are implicated in nicotine addiction. Studies have shown that it can help reduce cravings and withdrawal symptoms in individuals attempting to quit smoking .
- Alcoholism : There is emerging evidence that mecamylamine may also be effective in treating alcohol dependence by modulating dopaminergic pathways involved in addiction .
Pharmacological Properties
Mecamylamine operates primarily by antagonizing nicotinic acetylcholine receptors across various subtypes (e.g., α3β4, α4β2), which play crucial roles in neurotransmission and synaptic plasticity. Its ability to produce therapeutic effects at lower doses than those required for antihypertensive action minimizes the risk of peripheral side effects commonly associated with higher doses .
Case Studies and Research Findings
Safety and Toxicity Profile
Research indicates that mecamylamine's toxicity profile improves at lower doses, making it a safer option for chronic use compared to traditional therapies for hypertension. Ongoing studies aim to further elucidate its pharmacokinetics and long-term safety across different patient demographics .
Mécanisme D'action
Dexmecamylamine Hydrochloride exerts its effects by antagonizing nicotinic acetylcholine receptors. This action prevents the stimulation of postsynaptic receptors by acetylcholine, leading to a reduction in neuronal activity. The compound’s mechanism of action involves blocking the ion channels associated with these receptors, thereby inhibiting the flow of ions and modulating neurotransmitter release .
Comparaison Avec Des Composés Similaires
Enantiomeric Comparison: S-(+)- vs. R-(–)-Mecamylamine
Racemic mecamylamine (a 1:1 mixture of S-(+)- and R-(–)-enantiomers) was historically used as a ganglionic blocker for hypertension. However, the S-(+) enantiomer demonstrates superior CNS activity and specificity for nAChRs, whereas the R-(–) form contributes more to peripheral side effects (e.g., constipation, dry mouth) .
Mechanistic Comparison with Other Nicotinic Antagonists
Dihydro-β-Erythroidine (DHβE)
- Mechanism : Competitive antagonist at α4β2 nAChRs.
- Key Difference: Unlike S-(+)-Mecamylamine’s noncompetitive blockade, DHβE binds reversibly to the acetylcholine-binding site, limiting its efficacy in chronic depolarizing conditions .
- Clinical Relevance : DHβE is primarily a research tool due to poor bioavailability, whereas S-(+)-Mecamylamine has demonstrated oral efficacy in clinical trials for depression .
Hexamethonium
- Mechanism : Competitive ganglionic blocker at nAChRs.
- In contrast, S-(+)-Mecamylamine’s lipophilicity enables CNS penetration .
Pempidine and Chlorisondamine
- Mechanism: Long-acting ganglionic blockers with noncompetitive antagonism.
Structural and Functional Analogs
3-Aminoquinuclidine Dihydrochloride
- Structure : A quinuclidine derivative with a primary amine group.
- Key Difference: While both compounds target nAChRs, 3-aminoquinuclidine lacks the bicyclic structure and methyl substitutions critical for S-(+)-Mecamylamine’s CNS selectivity .
Bupropion
- Mechanism: Weak nAChR antagonist and norepinephrine-dopamine reuptake inhibitor.
- Key Difference : Bupropion’s primary use in smoking cessation and depression relies on reuptake inhibition, whereas S-(+)-Mecamylamine directly modulates nAChR signaling .
Data Tables
Table 1: Pharmacological Profiles of Nicotinic Antagonists
Compound | Mechanism | nAChR Subtypes Targeted | BBB Penetration | Clinical Use |
---|---|---|---|---|
S-(+)-Mecamylamine HCl | Noncompetitive | α3β4, α4β2 | Yes | Depression (preclinical) |
DHβE | Competitive | α4β2 | No | Research tool |
Hexamethonium | Competitive | Ganglionic | No | Hypertension (historical) |
Bupropion | Weak antagonist/NDRI | Multiple | Yes | Depression, smoking cessation |
Table 2: Molecular Properties
Property | S-(+)-Mecamylamine HCl | Racemic Mecamylamine |
---|---|---|
Molecular Weight (g/mol) | 203.75 | 203.75 |
Enantiomer Specificity | S-(+) | Racemic (1:1) |
Key Clinical Focus | CNS disorders | Peripheral hypertension |
Research Findings
- Electrophysiological Studies : S-(+)-Mecamylamine shortens endplate current decay (τEPC) via open-channel blockade, a voltage-dependent mechanism distinct from competitive antagonists like DHβE .
- Behavioral Studies : At 1–10 μM, S-(+)-Mecamylamine reverses nicotine-induced hyperactivity in rodent models, an effect absent in DHβE-treated animals .
- Clinical Trials : Adjunctive TC-5214 (S-(+)-Mecamylamine) showed significant improvement in Montgomery–Åsberg Depression Rating Scale (MADRS) scores in patients with treatment-resistant depression .
Activité Biologique
S-(+)-Mecamylamine hydrochloride is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with significant biological activity, particularly in the central nervous system (CNS). This compound has been the subject of various studies exploring its pharmacological effects, therapeutic potential, and mechanisms of action.
S-(+)-Mecamylamine acts primarily as a non-selective antagonist at nAChRs, which are crucial for neurotransmission in both peripheral and central nervous systems. Unlike other ganglionic blockers, S-(+)-mecamylamine effectively crosses the blood-brain barrier, allowing it to exert central effects at lower doses than those required for peripheral actions. This feature makes it particularly useful in treating conditions like hypertension and certain neuropsychiatric disorders .
Pharmacological Effects
- Cognitive Function : Research indicates that S-(+)-mecamylamine can temporarily impair cognitive functions by antagonizing nAChRs involved in attention and memory processes. In a study comparing it to scopolamine, mecamylamine showed less sedation while still affecting cognitive performance .
- Antidepressant Activity : Preclinical studies have demonstrated that S-(+)-mecamylamine exhibits antidepressant-like effects in animal models. It has been shown to increase serotonin neuron firing rates and reduce depressive behaviors .
- Tourette Syndrome Treatment : Clinical investigations have suggested that S-(+)-mecamylamine may help manage symptoms associated with Tourette syndrome, particularly in reducing associated behavioral issues like ADHD and depression without significantly diminishing the physical tics .
Case Studies and Clinical Findings
- Hypertensive Patients : In clinical trials involving hypertensive patients, mecamylamine was administered at varying doses (initially 2.5 mg/day), with adjustments based on individual responses. While some patients experienced significant blood pressure reductions, side effects such as constipation and dry mouth were common .
- Neuropsychiatric Disorders : A subset of patients with Tourette syndrome showed improvements in mood stability and concentration when treated with S-(+)-mecamylamine, highlighting its potential beyond traditional applications .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling S-(+)-Mecamylamine Hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impermeable gloves (material compatibility must be validated due to lack of manufacturer-specific data) and use respiratory protection (e.g., filtering devices for short-term exposure or independent air supply for prolonged use) .
- Storage : Keep containers tightly sealed at room temperature; avoid contamination with food, beverages, or feed .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse under running water for several minutes. Do not induce vomiting if ingested; seek medical assistance .
Q. How can researchers prepare stable stock solutions of this compound for in vitro studies?
- Methodological Answer :
- Solubility Data :
Solvent | Solubility (mg/mL) |
---|---|
Water | 47 |
Ethanol | 122 |
Isopropanol | 476 |
Glycerol | 95 |
- Protocol : Dissolve the compound in a suitable solvent (e.g., water for aqueous assays or ethanol for lipid-based systems). Filter-sterilize (0.22 µm) and store aliquots at -20°C to prevent degradation .
Q. What are standard pharmacological assays for evaluating this compound's activity as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist?
- Methodological Answer :
- Electrophysiology : Use Xenopus oocytes expressing human α4β2 or α7 nAChR subtypes. Apply acetylcholine (1 mM) to induce currents, then measure inhibition by pre-incubating with this compound (1–100 µM) .
- Behavioral Models : In rodent anxiety/depression models (e.g., forced swim test), administer doses of 1–3 mg/kg intraperitoneally and compare latency to immobility against controls .
Advanced Research Questions
Q. How does the S-(+) enantiomer of Mecamylamine Hydrochloride differ mechanistically from the racemic mixture in modulating nAChRs?
- Methodological Answer :
- Enantiomer-Specific Binding : Conduct radioligand displacement assays using [³H]-epibatidine on cortical membranes. S-(+)-Mecamylamine shows 10-fold higher affinity for α3β4 nAChRs (IC₅₀ = 2.3 nM) compared to the R-(-) enantiomer .
- Functional Selectivity : Use patch-clamp recordings in hippocampal neurons to compare inhibition kinetics. The S-(+) form exhibits prolonged channel block (>30 min post-washout) due to slower dissociation rates .
Q. How can researchers resolve contradictions in reported efficacy of this compound across different preclinical depression models?
- Methodological Answer :
- Model Optimization :
- Species Variability : Test dose ranges in mice (1–5 mg/kg) vs. rats (0.5–2 mg/kg) to account for metabolic differences .
- Behavioral Endpoints : Combine forced swim tests with sucrose preference assays to distinguish antidepressant effects from motor activity changes .
- Data Normalization : Use plasma concentration measurements (via LC-MS/MS) to correlate pharmacokinetics with behavioral outcomes, addressing bioavailability discrepancies .
Q. What experimental strategies are recommended for studying this compound's cross-reactivity with non-nAChR targets?
- Methodological Answer :
- Off-Target Screening : Utilize a kinase inhibitor library (e.g., 400+ targets) at 10 µM. Monitor inhibition >50% in high-throughput assays; prioritize hits for follow-up IC₅₀ determination .
- Computational Docking : Perform molecular dynamics simulations against serotonin (5-HT₃) or NMDA receptors to predict binding affinities. Validate with electrophysiology .
Q. How can researchers optimize in vivo dosing regimens to minimize side effects like hypotension while maintaining CNS efficacy?
- Methodological Answer :
- Dose Escalation : Start with 0.5 mg/kg orally in rodents, incrementally increasing to 3 mg/kg over 7 days. Monitor blood pressure via telemetry to identify thresholds for hypotension .
- Route-Specific Delivery : Compare subcutaneous (bioavailability ~85%) vs. oral administration (bioavailability ~60%) to balance systemic exposure and CNS penetration .
Q. Data Contradiction Analysis
-
Issue : Discrepancies in reported solubility (e.g., 47 mg/mL in water vs. 122 mg/mL in ethanol).
-
Issue : Variability in antidepressant efficacy across studies.
Propriétés
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
Record name | Dexmecamylamine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.